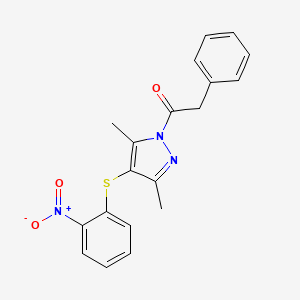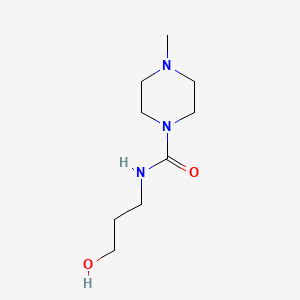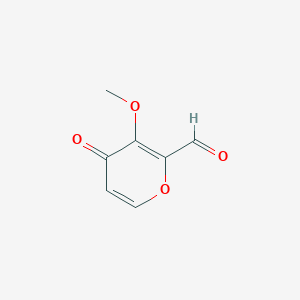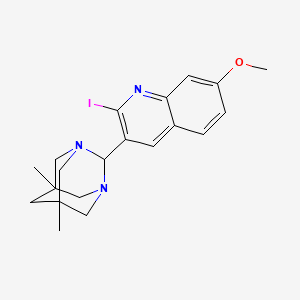
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C17H10N2OS2 and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of fused molecules containing quinolone, benzothiazole, and quinazolinone, which exhibit remarkable medicinal properties. An iodine-catalyzed methodology offers an eco-friendly synthetic route with excellent yields, mild reaction conditions, and easy work-up (Manne, Panicker, & Sivaramakrishna, 2020).
Chemosensor Development : A quinoline-benzothiazole probe was synthesized for the rapid detection of In3+ ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Shaji & Kumar, 2022).
Fluorescent Probes : Derivatives of this compound have been synthesized as blue-green fluorescent probes, showing potential for applications in bioimaging and fluorescent tagging (Bodke, Shankerrao, & Harishkumar, 2013).
Catalytic Applications : The compound's derivatives have been used in catalytic aerobic photo-oxidation, representing a novel, metal-free catalytic synthesis of benzothiazole-2-carboxaldehydes (Nagasawa et al., 2016).
Medicinal Chemistry
Cytotoxic Properties : Quinoline-3-carbaldehyde hydrazones bearing benzotriazole showed pronounced cancer cell growth inhibitory effects, indicating potential for anticancer drug development (Korcz et al., 2018).
Antimicrobial Activities : Derivatives of this compound were synthesized and exhibited promising antibacterial and antioxidant activities, suggesting applications in infection control and disease prevention (Jayanna et al., 2013).
Anti-proliferative Evaluation : A novel series of monocationic benzothiazole mesylates showed strong to moderate anti-proliferative activity on various human tumor cell lines, indicating their potential in cancer therapy (Racané et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2OS2/c20-10-12-9-11-5-1-2-6-13(11)18-16(12)22-17-19-14-7-3-4-8-15(14)21-17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWFOLWVQMJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=NC4=CC=CC=C4S3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)



![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)
![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)
![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)
![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)
